molecular formula C15H18O4 B3060999 2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester CAS No. 23360-64-7

2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester

Cat. No.: B3060999
CAS No.: 23360-64-7
M. Wt: 262.3 g/mol
InChI Key: KYFSKKXDQHJWKR-RAXLEYEMSA-N
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Description

2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester, also known by its IUPAC name diethyl (2E)-2-benzylidenebutanedioate, is an organic compound with the molecular formula C15H18O4. This compound is characterized by its ester functional groups and a phenyl-methylene moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester typically involves the malonic ester synthesis . This process includes the following steps:

    Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.

    Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as benzyl bromide, to form a new carbon-carbon bond.

    Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.

    Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl-methylene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester involves its interaction with molecular targets through its ester and phenyl-methylene groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar in structure but lacks the phenyl-methylene moiety.

    Ethyl acetoacetate: Contains a keto group instead of the phenyl-methylene moiety.

    Diethyl benzylmalonate: Similar but with different substitution patterns.

Uniqueness

2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester is unique due to its combination of ester functional groups and a phenyl-methylene moiety, which provides distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

diethyl (2E)-2-benzylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSKKXDQHJWKR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=C\C1=CC=CC=C1)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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